molecular formula C7H14N4O2 B13416241 trans-4,5-Dehydro-DL-homoarginine Dihydrochloride

trans-4,5-Dehydro-DL-homoarginine Dihydrochloride

Cat. No.: B13416241
M. Wt: 186.21 g/mol
InChI Key: ZHSDXYCAWKFHOH-OWOJBTEDSA-N
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Description

trans-4,5-Dehydro-DL-homoarginine Dihydrochloride: is a synthetic amino acid derivative with the molecular formula C7H16Cl2N4O2 and a molecular weight of 259.13 g/mol. This compound is used as a chemical reagent in the synthesis of Lathyrine, a plant amino acid metabolite. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Chemical Reactions Analysis

trans-4,5-Dehydro-DL-homoarginine Dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.

Scientific Research Applications

trans-4,5-Dehydro-DL-homoarginine Dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is involved in the study of amino acid metabolism and enzyme interactions.

    Medicine: It has potential therapeutic applications due to its structural similarity to natural amino acids.

    Industry: It is used in the production of various chemical reagents and intermediates.

Mechanism of Action

The mechanism of action of trans-4,5-Dehydro-DL-homoarginine Dihydrochloride involves its interaction with specific molecular targets and pathways As a synthetic amino acid derivative, it can mimic the behavior of natural amino acids and participate in biochemical reactions

Comparison with Similar Compounds

trans-4,5-Dehydro-DL-homoarginine Dihydrochloride can be compared with other similar compounds, such as:

    L-arginine: A natural amino acid involved in protein synthesis and nitric oxide production.

    DL-homoarginine: A synthetic derivative of arginine with similar biochemical properties.

    trans-4,5-Dehydro-L-arginine: A related compound with a similar structure but different stereochemistry.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H14N4O2

Molecular Weight

186.21 g/mol

IUPAC Name

(E)-2-amino-6-(diaminomethylideneamino)hex-4-enoic acid

InChI

InChI=1S/C7H14N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h1-2,5H,3-4,8H2,(H,12,13)(H4,9,10,11)/b2-1+

InChI Key

ZHSDXYCAWKFHOH-OWOJBTEDSA-N

Isomeric SMILES

C(/C=C/CN=C(N)N)C(C(=O)O)N

Canonical SMILES

C(C=CCN=C(N)N)C(C(=O)O)N

Origin of Product

United States

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